
Dibenzylstannanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dibenzylstannanone is an organotin compound characterized by the presence of two benzyl groups attached to a tin atom This compound is of significant interest in the field of organometallic chemistry due to its unique structural and chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of dibenzylstannanone typically involves the reaction of dibenzylstannane with an oxidizing agent. One common method is the oxidation of dibenzylstannane using hydrogen peroxide or other suitable oxidizing agents under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene at room temperature.
Industrial Production Methods: Industrial production of this compound may involve a similar synthetic route but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation or recrystallization.
Chemical Reactions Analysis
Types of Reactions: Dibenzylstannanone undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form higher oxidation state tin compounds.
Reduction: this compound can be reduced back to dibenzylstannane using reducing agents like lithium aluminum hydride.
Substitution: The benzyl groups can be substituted with other organic groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Grignard reagents, organolithium compounds.
Major Products:
Oxidation: Higher oxidation state tin compounds.
Reduction: Dibenzylstannane.
Substitution: Various substituted organotin compounds.
Scientific Research Applications
Chemistry: Used as a precursor in the synthesis of other organotin compounds and as a catalyst in organic reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Potential use in drug development due to its unique organometallic structure.
Industry: Utilized in the production of polymers and as a stabilizer in PVC.
Mechanism of Action
The mechanism by which dibenzylstannanone exerts its effects is primarily through its interaction with biological molecules. The tin atom in the compound can form coordination bonds with various biomolecules, potentially disrupting their normal function. This interaction can lead to the inhibition of enzymes or interference with cellular processes, contributing to its biological activity.
Comparison with Similar Compounds
- Dibutyltin oxide
- Tributyltin chloride
- Tetraphenyltin
Comparison: Dibenzylstannanone is unique due to the presence of benzyl groups, which impart different chemical and physical properties compared to other organotin compounds. For instance, dibutyltin oxide and tributyltin chloride are more commonly used as catalysts and biocides, respectively, while tetraphenyltin is often used in materials science. The benzyl groups in this compound may enhance its solubility in organic solvents and potentially alter its reactivity and biological activity.
Properties
CAS No. |
10448-44-9 |
|---|---|
Molecular Formula |
C14H14OSn |
Molecular Weight |
316.97 g/mol |
IUPAC Name |
dibenzyl(oxo)tin |
InChI |
InChI=1S/2C7H7.O.Sn/c2*1-7-5-3-2-4-6-7;;/h2*2-6H,1H2;; |
InChI Key |
DRNWASHEONIABT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C[Sn](=O)CC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![9-Chloro-7h-benzo[c]phenothiazine](/img/structure/B14736881.png)
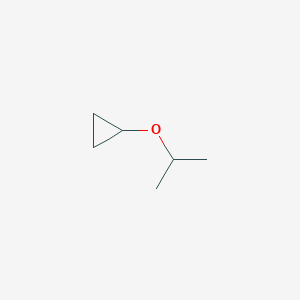

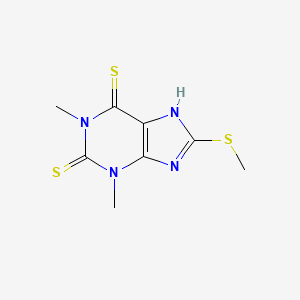
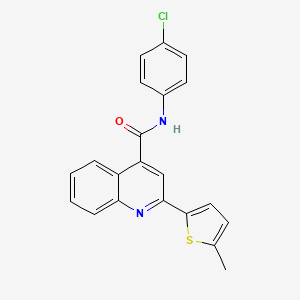
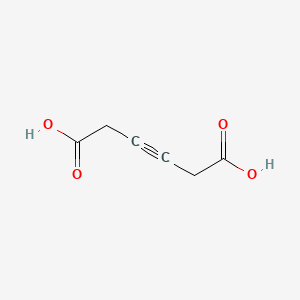
![4-[(2-Nitro-benzylidene)-amino]-phenol](/img/structure/B14736925.png)


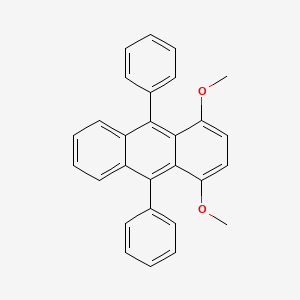

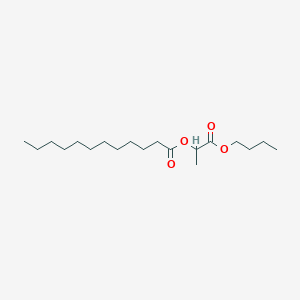
![2,3-Dihydro-5h-[1,3]thiazolo[2,3-b]quinazoline-5-thione](/img/structure/B14736970.png)

